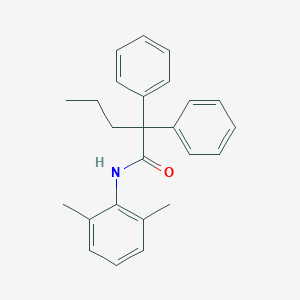![molecular formula C20H16N6OS B286659 methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286659.png)
methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been proposed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to downregulate the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it accessible for further studies. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and toxicity in animal models to assess its potential for clinical applications. Moreover, there is a need for further studies on its structure-activity relationship to optimize its biological activity and selectivity. Finally, there is a potential for the development of new derivatives of this compound with improved properties for scientific research.
Synthesemethoden
The synthesis of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromoanisole with 2-amino-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C. The resulting intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C to give the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has potential applications in scientific research. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities against various microorganisms. Moreover, it has been reported to have anti-inflammatory effects in animal models.
Eigenschaften
Molekularformel |
C20H16N6OS |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-13-17(12-21-25(13)15-6-4-3-5-7-15)19-24-26-18(22-23-20(26)28-19)14-8-10-16(27-2)11-9-14/h3-12H,1-2H3 |
InChI-Schlüssel |
PNLDBZAYEBWPQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)


